molecular formula C16H15F3N4O3S B2791770 N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021061-24-4

N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide

Katalognummer: B2791770
CAS-Nummer: 1021061-24-4
Molekulargewicht: 400.38
InChI-Schlüssel: FYTPBUIQMWGPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-((2-Oxo-2-((4-(Trifluoromethoxy)Phenyl)Amino)Ethyl)Thio)Pyridazin-3-Yl)Propionamide is a pyridazine-based compound featuring a trifluoromethoxy-substituted phenylamino group and a propionamide side chain. Its structure includes a pyridazine core modified with a thioether-linked 2-oxoethylamine moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group.

Eigenschaften

IUPAC Name

N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3S/c1-2-13(24)21-12-7-8-15(23-22-12)27-9-14(25)20-10-3-5-11(6-4-10)26-16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTPBUIQMWGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of a trifluoromethoxy group could potentially enhance its metabolic stability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the trifluoromethoxy group might enhance the compound’s stability under various environmental conditions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name / Identifier Key Structural Features Biological Target / Activity Source
Target Compound Pyridazine core, 4-(trifluoromethoxy)phenylamino, propionamide Hypothesized ATX modulation N/A
N-{6-[({[2-(Trifluoromethyl)Phenyl]Carbamoyl}Methyl)Sulfanyl]Pyridazin-3-Yl}Furan-2-Carboxamide Pyridazine core, 2-(trifluoromethyl)phenylamino, furan-2-carboxamide Unspecified
GNF-2-deg-BUMP () Pyrimidine core, 4-(trifluoromethoxy)phenylamino, benzamide Broad-spectrum antiviral activity
(4aR)-N-[2-(6-Cyano-5-Methylpyrimidin-4-Yl)-4-(Trifluoromethyl)Phenyl]-... (Example from ) Pyrrolo-pyridazine core, trifluoromethylphenyl, morpholine-ethoxy group Likely kinase or protease target
Example 1.1 () Pyridazine core, trifluoromethylpyridinylmethoxy, diazaspiroheptane ATX modulation for fibrosis

Key Observations:

Core Heterocycle : The target compound and ’s example share a pyridazine core, while GNF-2-deg-BUMP () uses a pyrimidine core. Pyridazine derivatives are associated with ATX modulation, whereas pyrimidines (e.g., ) may favor antiviral activity .

Substituent Position : The target compound’s 4-(trifluoromethoxy)phenyl group contrasts with the 2-(trifluoromethyl)phenyl group in ’s analogue. Para-substituted trifluoromethoxy groups may enhance metabolic stability compared to ortho-substituted trifluoromethyl groups .

Propionamide’s aliphatic chain may improve membrane permeability .

Q & A

Q. What are the key challenges in synthesizing N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including thioether formation, amide coupling, and purification. Key challenges include controlling regioselectivity during pyridazine functionalization and minimizing side reactions (e.g., oxidation of thiol groups). Optimization strategies:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Employ catalysts like EDCI/HOBt for efficient amide bond formation .
  • Monitor reactions via TLC/HPLC to assess intermediates .
    Table 1 : Example reaction conditions for thioether formation:
StepReagentsSolventTemp (°C)Yield (%)
1NaH, THFDMF0–2565–78

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~470.1) .
  • HPLC : Purity assessment (≥95% via C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

  • Methodological Answer :
  • Enzyme assays : Test inhibition of kinases or proteases linked to disease pathways (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Solubility : Use shake-flask method with PBS/DMSO to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods. Systematic approaches include:
  • Design of Experiments (DoE) : Vary parameters (e.g., temp, solvent) to identify critical factors .
  • Scale-up studies : Assess reproducibility at 1–10 mmol scales .
    Table 2 : Yield comparison for analogous thioether intermediates:
CompoundSolventCatalystYield (%)Source
Analog ADCMEDCI62
Analog BTHFDCC48

Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock/Vina to predict binding modes with target proteins (e.g., PARP-1) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .
  • Metabolic stability : LC-MS/MS to track hepatic clearance in microsomal assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .
  • Storage recommendations : -20°C in anhydrous DMSO to prevent hydrolysis .
    Table 3 : Stability data (half-life in hours):
ConditionpH 3pH 7pH 9
25°C8.2724.5
40°C2.1241.3

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • QSAR modeling : Use MOE or Schrödinger to correlate substituents (e.g., trifluoromethoxy) with bioactivity .
  • ADMET prediction : SwissADME to forecast permeability, CYP inhibition .

Key Considerations for Data Interpretation

  • Contradictions in spectral data : Cross-validate NMR shifts with density functional theory (DFT) calculations .
  • Biological assay variability : Normalize results using internal controls (e.g., staurosporine in kinase assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.